[1-(4-hydroxypentyl)indol-3-yl]-(4-methylnaphthalen-1-yl)methanone
[1-(4-hydroxypentyl)indol-3-yl]-(4-methylnaphthalen-1-yl)methanone
JWH 122 is a synthetic cannabinoid (CB) that displays high affinities for both the central CB1 receptor (Ki = 0.69 nM) and the peripheral CB2 receptor (Ki = 1.2 nM). JWH 122 N-(4-hydroxypentyl) metabolite is an expected phase I metabolite of JWH 122, detectable in serum and urine. While similar hydroxylated phase I metabolites of synthetic cannabinoids retain activity, the physiological properties of this compound have yet to be determined. This product is intended for research and forensic applications.
JWH-122 4-Hydroxypentyl is a urinary metabolite of JWH-122.
JWH-122 4-Hydroxypentyl is a urinary metabolite of JWH-122.
Brand Name:
Vulcanchem
CAS No.:
1537889-07-8
VCID:
VC0130395
InChI:
InChI=1S/C25H25NO2/c1-17-13-14-22(20-10-4-3-9-19(17)20)25(28)23-16-26(15-7-8-18(2)27)24-12-6-5-11-21(23)24/h3-6,9-14,16,18,27H,7-8,15H2,1-2H3
SMILES:
CC1=CC=C(C2=CC=CC=C12)C(=O)C3=CN(C4=CC=CC=C43)CCCC(C)O
Molecular Formula:
C25H25NO2
Molecular Weight:
371.5 g/mol
[1-(4-hydroxypentyl)indol-3-yl]-(4-methylnaphthalen-1-yl)methanone
CAS No.: 1537889-07-8
Cat. No.: VC0130395
Molecular Formula: C25H25NO2
Molecular Weight: 371.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | JWH 122 is a synthetic cannabinoid (CB) that displays high affinities for both the central CB1 receptor (Ki = 0.69 nM) and the peripheral CB2 receptor (Ki = 1.2 nM). JWH 122 N-(4-hydroxypentyl) metabolite is an expected phase I metabolite of JWH 122, detectable in serum and urine. While similar hydroxylated phase I metabolites of synthetic cannabinoids retain activity, the physiological properties of this compound have yet to be determined. This product is intended for research and forensic applications. JWH-122 4-Hydroxypentyl is a urinary metabolite of JWH-122. |
|---|---|
| CAS No. | 1537889-07-8 |
| Molecular Formula | C25H25NO2 |
| Molecular Weight | 371.5 g/mol |
| IUPAC Name | [1-(4-hydroxypentyl)indol-3-yl]-(4-methylnaphthalen-1-yl)methanone |
| Standard InChI | InChI=1S/C25H25NO2/c1-17-13-14-22(20-10-4-3-9-19(17)20)25(28)23-16-26(15-7-8-18(2)27)24-12-6-5-11-21(23)24/h3-6,9-14,16,18,27H,7-8,15H2,1-2H3 |
| Standard InChI Key | CLPJTHSXFZPIBP-UHFFFAOYSA-N |
| SMILES | CC1=CC=C(C2=CC=CC=C12)C(=O)C3=CN(C4=CC=CC=C43)CCCC(C)O |
| Canonical SMILES | CC1=CC=C(C2=CC=CC=C12)C(=O)C3=CN(C4=CC=CC=C43)CCCC(C)O |
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